5-Chloro-2-fluoro-benzamidine hydrochloride chemical properties
5-Chloro-2-fluoro-benzamidine hydrochloride chemical properties
An In-depth Technical Guide to 5-Chloro-2-fluoro-benzamidine Hydrochloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 5-Chloro-2-fluoro-benzamidine hydrochloride, a critical chemical intermediate for professionals in pharmaceutical research, medicinal chemistry, and drug development. We will explore its core chemical properties, logical synthetic pathways, key applications, and essential safety protocols, moving beyond a simple data summary to explain the causality behind its utility and handling.
Core Chemical Identity and Physicochemical Properties
5-Chloro-2-fluoro-benzamidine hydrochloride is a substituted aromatic amidine, typically supplied as its more stable hydrochloride salt.[1] The presence of both a chloro and a fluoro group on the benzene ring significantly influences its electronic properties, reactivity, and binding interactions with biological targets, making it a valuable and versatile building block in modern medicinal chemistry.[2]
The amidine functional group is a strong base and is protonated at physiological pH, allowing it to form salt bridges and hydrogen bonds, which are critical for molecular recognition in enzyme active sites. The halogen substituents enhance the compound's metabolic stability and modulate its lipophilicity, key parameters in drug design.
Table 1: Core Physicochemical Properties of 5-Chloro-2-fluoro-benzamidine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1187929-52-7 | [2][3] |
| Molecular Formula | C₇H₆ClFN₂·HCl | [2] |
| Molecular Weight | 209.05 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Purity | ≥ 96% (as determined by HPLC) | [2] |
| Storage Conditions | Store refrigerated at 0-8 °C | [2] |
| MDL Number | MFCD04973393 | [2] |
Synthesis and Reaction Chemistry: A Validated Approach
While multiple synthetic routes can be envisioned, the most common and industrially scalable method for producing benzamidine derivatives involves a two-step process starting from the corresponding benzonitrile. This self-validating protocol ensures high purity and yield.
Proposed Synthetic Workflow
The synthesis of 5-Chloro-2-fluoro-benzamidine hydrochloride logically begins with 5-chloro-2-fluorobenzonitrile. The nitrile is first converted to an intermediate amidoxime, which is subsequently reduced to the final benzamidine product.
Caption: Proposed two-step synthesis of 5-Chloro-2-fluoro-benzamidine HCl.
Detailed Experimental Protocol (Exemplary)
This protocol is based on established methods for benzamidine synthesis.[4]
-
Amidoxime Formation:
-
To a stirred solution of hydroxylamine hydrochloride (1.2 eq) and a suitable base like potassium carbonate (1.5 eq) in an aqueous solvent, slowly add 5-chloro-2-fluorobenzonitrile (1.0 eq).
-
Heat the reaction mixture to approximately 50-60°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and adjust the pH to 6-7 with dilute HCl to precipitate the 5-chloro-2-fluoro-N'-hydroxy-benzamidine intermediate.[4]
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Reduction to Benzamidine Hydrochloride:
-
Suspend the dried amidoxime intermediate (1.0 eq) in a solvent such as methanol.
-
Add a catalytic amount of a reducing agent, like Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (H₂) and stir at room temperature until the reduction is complete (monitored by TLC or HPLC).
-
Carefully filter the catalyst.
-
Bubble dry hydrogen chloride gas through the filtrate or add a solution of HCl in an appropriate solvent to precipitate the final 5-Chloro-2-fluoro-benzamidine hydrochloride salt.
-
Collect the resulting solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry.
-
Core Applications in Scientific Research & Development
The unique structural features of 5-Chloro-2-fluoro-benzamidine hydrochloride make it a highly sought-after intermediate in several high-value research and development sectors.[2]
-
Pharmaceutical Development: It is a critical building block for synthesizing novel therapeutic agents. The benzamidine moiety is a well-known pharmacophore that acts as a reversible competitive inhibitor of trypsin and other serine proteases, which are implicated in various diseases.[1][2] The specific halogenation pattern of this compound allows for fine-tuning the selectivity and pharmacokinetic properties of the final drug candidate.[2]
-
Biochemical Research: Researchers use this compound to design and synthesize specific enzyme inhibitors for studying biological pathways and validating new drug targets.[2] Its ability to form stable complexes with proteins also makes it useful in structural biology and protein crystallography.[1]
-
Agrochemicals & Material Science: Beyond pharmaceuticals, it serves as an intermediate in the development of advanced agrochemicals and specialized polymers where its unique chemical properties can enhance material performance.[2][5]
Caption: Major application areas for 5-Chloro-2-fluoro-benzamidine HCl.
Analytical Characterization Profile
While a dedicated public spectrum is not available, an experienced chemist can reliably predict the key analytical features of 5-Chloro-2-fluoro-benzamidine hydrochloride based on its structure and data from analogous compounds.[6][7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) appearing as complex multiplets in the δ 7.0-8.0 ppm range, showing coupling to each other and to the fluorine atom. - Broad signals for the -NH₂ and =NH protons (4H total, exchangeable with D₂O), likely downfield (δ > 8.5 ppm) due to the electron-withdrawing nature of the amidinium cation. |
| ¹³C NMR | - Aromatic carbons (6C) in the δ 120-160 ppm range. The carbon attached to fluorine will show a large one-bond C-F coupling constant. - The amidinium carbon (C=N) appearing significantly downfield, typically δ > 160 ppm. |
| IR Spectroscopy | - Strong N-H stretching bands in the 3100-3400 cm⁻¹ region. - C=N stretching vibration around 1650-1680 cm⁻¹. - C-Cl and C-F stretching bands in the fingerprint region (below 1300 cm⁻¹). |
| Mass Spec (ESI+) | The primary ion observed would be the free base [M+H]⁺ at m/z ≈ 173.02. |
Safety, Handling, and Storage Protocols
As a research chemical and a potential irritant, proper handling of 5-Chloro-2-fluoro-benzamidine hydrochloride is paramount. The following protocols are derived from safety data for structurally related benzamidines.[8][9][10]
Mandatory Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[8]
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[10]
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[8]
Handling and Storage
-
Handling: Avoid dust formation. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store at the recommended temperature of 0-8 °C.[2] The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen) is advisable for long-term stability.[8]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Conclusion
5-Chloro-2-fluoro-benzamidine hydrochloride is a strategically important chemical intermediate whose value is derived from its unique combination of a reactive amidine group and a specifically halogenated aromatic ring. Its utility as a precursor for serine protease inhibitors and other bioactive molecules makes it indispensable in modern drug discovery and biochemical research. Adherence to rigorous synthesis, handling, and safety protocols is essential for leveraging its full potential in a research and development setting.
References
-
Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
Fisher Scientific. (2023, October 6). Safety Data Sheet - Benzamidine hydrochloride. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-2-fluoro-N'-hydroxy-benzamidine. Retrieved from [Link]
- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-fluorobenzophenone.
-
ResearchGate. (2023, December 31). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-1H-benzimidazole. Retrieved from [Link]
-
ChemBK. (2024, April 9). 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]
-
ResearchGate. (2023, April 20). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Retrieved from [Link]
-
SpectraBase. (n.d.). benzamide, N-[2-[(4-chloro-2-nitrophenyl)amino]ethyl]-2-fluoro-. Retrieved from [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Benzamidine hydrochloride(1670-14-0) 1H NMR spectrum [chemicalbook.com]
- 7. 5-Chloro-2-fluorotoluene(452-66-4) 1H NMR [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.be [fishersci.be]
